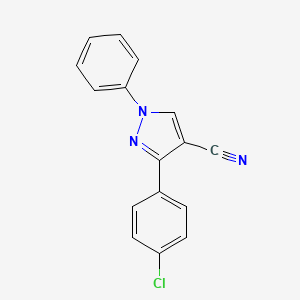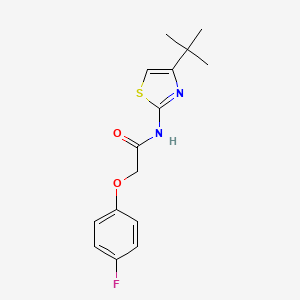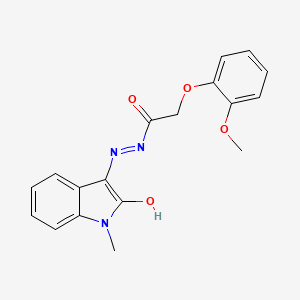![molecular formula C9H8Cl2N4OS B5764118 4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'AMT' and has been shown to exhibit a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
AMT has been extensively studied for its potential applications in scientific research. One of the primary applications of AMT is in the field of cancer research. Studies have shown that AMT has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, AMT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
AMT has also been studied for its potential applications in the field of neuroscience. Studies have shown that AMT can modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of neurological disorders such as depression and anxiety.
Mecanismo De Acción
The exact mechanism of action of AMT is not fully understood. However, studies have suggested that AMT may exert its effects through the inhibition of certain enzymes and proteins involved in cellular signaling pathways. Additionally, AMT has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
AMT has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter activity, and inhibition of certain enzymes and proteins involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using AMT in lab experiments is its potent anti-cancer properties. Additionally, AMT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of using AMT in lab experiments is its potential toxicity. Studies have shown that high doses of AMT can lead to liver and kidney damage, highlighting the importance of careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on AMT. One area of research is the development of more potent and selective AMT analogs for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential applications in the treatment of neurological disorders. Finally, studies are needed to explore the potential toxicity of AMT and to develop safe dosing guidelines for its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (AMT) is a chemical compound with potent anti-cancer properties and potential applications in the field of neuroscience. The synthesis of AMT involves the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. AMT has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter activity. While AMT has promising applications in scientific research, its potential toxicity highlights the importance of careful dosing and monitoring. Further research is needed to fully understand the mechanism of action of AMT and to develop safe dosing guidelines for its use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of AMT involves the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of AMT as a yellow crystalline solid. The purity of the synthesized AMT can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
Propiedades
IUPAC Name |
4-amino-3-[(3,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-6-2-1-5(3-7(6)11)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKXIHQCHRNAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NNC(=S)N2N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)

![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)


![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
